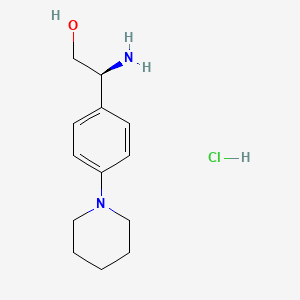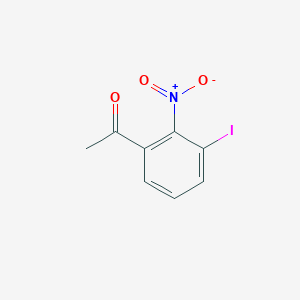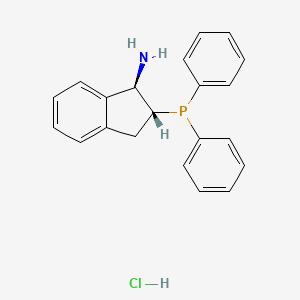![molecular formula C7H3BF7K B13651684 Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide is a chemical compound known for its unique structure and properties. It is a potassium salt with a molecular weight of 270 g/mol . This compound is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization and filtration, to achieve a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated boronic acids, while reduction may produce borane derivatives. Substitution reactions can result in a wide range of substituted boron compounds .
Applications De Recherche Scientifique
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological systems and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium trifluoro[3-fluoro-5-(trifluoromethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H3BF7K |
|---|---|
Poids moléculaire |
270.00 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-fluoro-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1 |
Clé InChI |
DPKMRQVRZWCBFA-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)C(F)(F)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13651615.png)
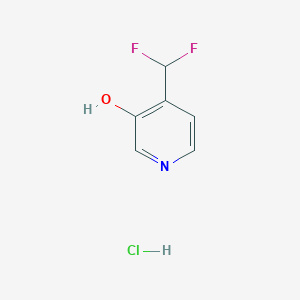
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate](/img/structure/B13651631.png)
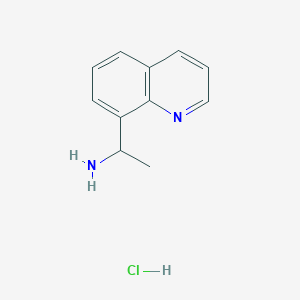

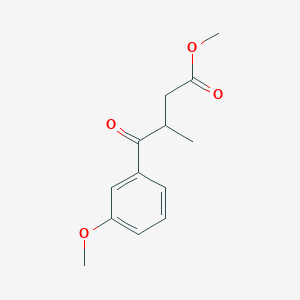


![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)

